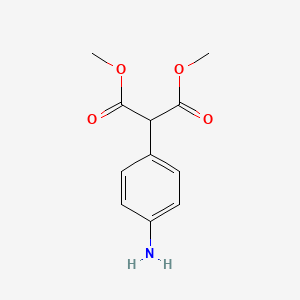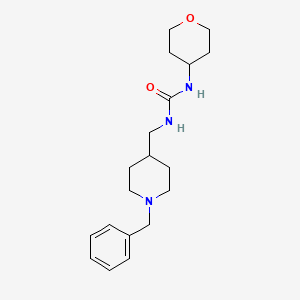
1-((1-benzylpiperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1-benzylpiperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a useful research compound. Its molecular formula is C19H29N3O2 and its molecular weight is 331.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Anticancer Activity
The synthesis of 1-Aryl-3-(2-chloroethyl) ureas, a class of compounds to which the subject chemical belongs, has shown potential anticancer activity in vitro. These compounds were evaluated for cytotoxicity on human adenocarcinoma cells, revealing that certain derivatives exhibit comparable cytotoxicity to known anticancer agents (Gaudreault et al., 1988).
Hydrogel Formation and Material Science
Research on hydrogel formation using similar urea compounds has revealed that these chemicals can form hydrogels with varying physical properties depending on the anionic species present. This property is significant for developing materials with tailored mechanical characteristics (Lloyd & Steed, 2011).
Catalysis and Organic Synthesis
Urea derivatives have been employed as organo-catalysts in eco-friendly multicomponent reactions, facilitating the synthesis of pharmaceutically relevant heterocycles. This application underscores the role of such compounds in green chemistry and sustainable chemical synthesis (Brahmachari & Banerjee, 2014).
Chemical Complexation and Metal Binding
Studies involving N-hydroxyamide-containing heterocycles, related to the chemical structure , have explored their ability to form complexes with iron(III). These findings could have implications for understanding the chemical's potential in binding metal ions, which might be relevant for medical and environmental applications (Ohkanda et al., 1993).
Green Chemistry Applications
The role of urea derivatives in catalyzing the synthesis of benzopyran and pyran derivatives under green conditions further highlights the versatility of these compounds in facilitating chemical reactions without the need for harsh reagents or conditions (Azizi et al., 2013).
Mécanisme D'action
Mode of Action
Similar compounds with a benzylpiperidinyl structure have been found to interact with multiple receptors .
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These activities suggest that the compound could potentially affect multiple biochemical pathways.
Result of Action
Similar compounds have shown a range of biological activities, suggesting that this compound could potentially have diverse effects at the molecular and cellular levels .
Propriétés
IUPAC Name |
1-[(1-benzylpiperidin-4-yl)methyl]-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2/c23-19(21-18-8-12-24-13-9-18)20-14-16-6-10-22(11-7-16)15-17-4-2-1-3-5-17/h1-5,16,18H,6-15H2,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVIUMXMRZMWSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2CCOCC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2483036.png)
![N-cyclohexyl-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2483037.png)
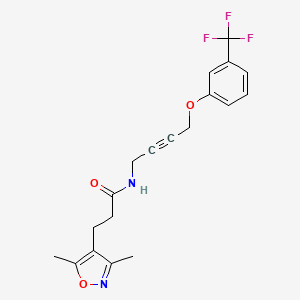
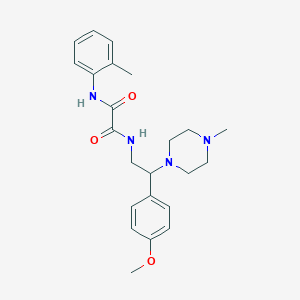
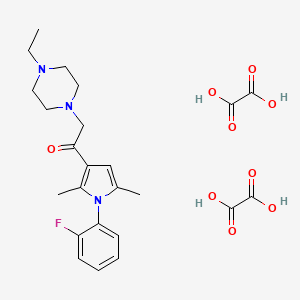
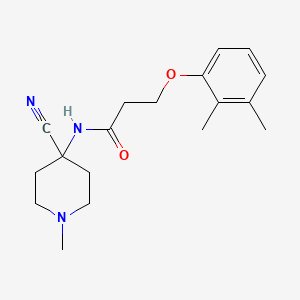
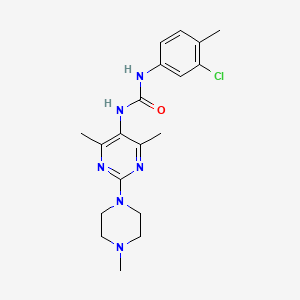
![2-[(2,2,6,6-Tetramethyl-piperidin-4-ylamino)-methyl]-phenol](/img/structure/B2483048.png)
![N-(3-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]glycine](/img/structure/B2483049.png)
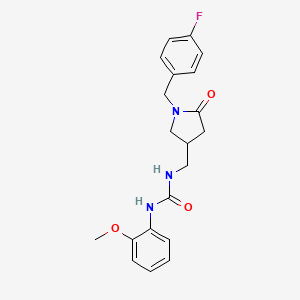
![1-(4-Methoxyphenyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B2483054.png)
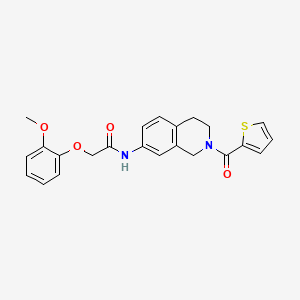
![1-[1-(4-tert-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one](/img/structure/B2483057.png)
